1,3-Diazetidine-2,4-dione, 1,3-bis((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)-
Description
1,3-Diazetidine-2,4-dione, 1,3-bis((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)- (CAS 126747-80-6; molecular formula C₂₄H₃₆N₄O₄) is a bicyclic compound featuring a 1,3-diazetidine-2,4-dione core substituted with isocyanato-trimethylcyclohexylmethyl groups. It is primarily used in synthesizing polyurethanes and blocked polymers for coatings, adhesives, and elastomers due to its reactive isocyanate groups . Its structural uniqueness lies in the sterically hindered cyclohexyl substituents, which influence reactivity and stability compared to aromatic analogs.
Properties
CAS No. |
23370-68-5 |
|---|---|
Molecular Formula |
C24H36N4O4 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
1,3-bis[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]-1,3-diazetidine-2,4-dione |
InChI |
InChI=1S/C24H36N4O4/c1-21(2)7-17(25-15-29)9-23(5,11-21)13-27-19(31)28(20(27)32)14-24(6)10-18(26-16-30)8-22(3,4)12-24/h17-18H,7-14H2,1-6H3 |
InChI Key |
RVJCLQNZJHNSIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)CN2C(=O)N(C2=O)CC3(CC(CC(C3)(C)C)N=C=O)C)N=C=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves the dimerization of isocyanate esters under controlled conditions. The key synthetic route is the cyclization of two isocyanate groups to form the diazetidine-2,4-dione ring structure. This reaction is catalyzed by tertiary amines and requires specific conditions of pressure and temperature to optimize yield and purity.
Detailed Reaction Conditions
- Starting Materials: The synthesis begins with the corresponding isocyanate esters containing the 5-isocyanato-1,3,3-trimethylcyclohexyl moiety.
- Catalysts: Tertiary amines such as pyridine or triethylenediamine are employed to catalyze the dimerization reaction. These catalysts enhance the reaction rate and selectivity.
- Pressure: High-pressure conditions are critical. The reaction is conducted at pressures exceeding 3000 kg/cm$$^2$$ (approximately 300 MPa), which significantly improves the reaction kinetics and yield compared to atmospheric pressure methods.
- Solvent: The reaction is performed in an inert solvent medium, which stabilizes intermediates and facilitates the catalyst’s action.
- Temperature: Controlled temperatures are maintained to avoid decomposition or side reactions, though exact temperature ranges are often proprietary or optimized experimentally.
Reaction Mechanism Insight
The tertiary amine catalyst activates the isocyanate groups, promoting their dimerization through nucleophilic attack and ring closure to form the diazetidine-2,4-dione ring. The high pressure forces the reactants into closer proximity, favoring cyclization over polymerization or side reactions.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Effect on Reaction |
|---|---|---|
| Starting material | 5-isocyanato-1,3,3-trimethylcyclohexyl isocyanate esters | Provides reactive isocyanate groups |
| Catalyst | Tertiary amines (pyridine, triethylenediamine) | Enhances reaction rate and selectivity |
| Pressure | >3000 kg/cm$$^2$$ (high pressure) | Increases yield and reduces reaction time |
| Solvent | Inert organic solvents | Stabilizes intermediates, prevents side reactions |
| Temperature | Controlled moderate temperature (specific data proprietary) | Prevents decomposition, optimizes yield |
| Reaction time | Shortened under high pressure | Improves efficiency compared to atmospheric pressure |
Research Discoveries and Optimization Insights
- Catalyst Selection: Early methods used phosphorus-based catalysts such as triphenylphosphine, which were difficult to handle and required long reaction times. The switch to tertiary amine catalysts improved operational safety and reaction efficiency.
- Pressure Effects: High-pressure synthesis (>3000 kg/cm$$^2$$) was found to be essential for achieving high purity and yield. Conventional atmospheric pressure methods led to incomplete reactions and more by-products.
- Reaction Duration: High-pressure conditions significantly reduce the reaction time from hours to minutes or less, making the process more industrially viable.
- Purity and Yield: Optimized conditions yield a product with high purity, crucial for applications in polymer synthesis where impurities can affect polymer properties.
Chemical Reactions Analysis
1,3-Diazetidine-2,4-dione, 1,3-bis((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
The compound features a diazetidine ring structure that is substituted with isocyanate groups. This unique configuration contributes to its reactivity and biological activity. The molecular formula is , and it has a molecular weight of approximately 292.35 g/mol.
Organic Synthesis
1,3-Diazetidine-2,4-dione derivatives are utilized as intermediates in organic synthesis. The compound can participate in various chemical reactions due to the presence of the isocyanate functional groups. These reactions can lead to the formation of more complex molecules, making it valuable in the development of pharmaceuticals and agrochemicals.
Research indicates that this compound exhibits notable biological activities:
- Anticancer Properties : Studies have demonstrated that derivatives of 1,3-diazetidine-2,4-dione can induce apoptosis in cancer cell lines. For instance, treatment with certain derivatives resulted in increased markers of apoptosis and cell cycle arrest in breast cancer cells.
- Oxidative Stress Modulation : The compound has been shown to reduce levels of reactive oxygen species (ROS) in neuronal cells exposed to oxidative stress. This suggests a protective role against oxidative damage and potential applications in neuroprotection.
Material Science
Due to its unique chemical structure, 1,3-diazetidine-2,4-dione can be used in the production of polymers and other materials. Its isocyanate groups allow for the formation of urethane linkages, which are crucial for creating durable materials used in coatings, adhesives, and foams.
Case Study 1: Anticancer Activity
A study focused on the effects of 1,3-diazetidine-2,4-dione on MCF-7 breast cancer cells revealed that treatment led to significant reductions in cell viability. The mechanism was attributed to the compound's ability to induce cell cycle arrest at the G2/M phase and promote apoptosis through caspase activation.
Case Study 2: Neuroprotective Effects
In another investigation involving neuronal cells subjected to oxidative stress, the application of 1,3-diazetidine-2,4-dione resulted in a marked decrease in ROS levels. This study highlights the compound's potential as a neuroprotective agent against conditions characterized by oxidative stress.
Mechanism of Action
The mechanism of action of 1,3-Diazetidine-2,4-dione, 1,3-bis((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form strong bonds with various substrates, leading to the formation of stable polymer networks. These interactions are facilitated by the presence of isocyanate groups, which react with hydroxyl and amine groups in the substrates .
Comparison with Similar Compounds
Reactivity
- The target compound’s isocyanate groups react with hydroxyl or amine groups to form urethane/urea linkages. Steric hindrance from the trimethylcyclohexyl groups slows reaction kinetics compared to linear aliphatic or aromatic diisocyanates (e.g., TDI, MDI) .
- Chlorophenyl analogs (e.g., 132542-93-9) exhibit higher electrophilicity due to electron-withdrawing Cl, accelerating curing in coatings but increasing moisture sensitivity .
Stability
- However, its blocked polymer form (e.g., with 1,4-butanediol) enhances hydrolytic stability in industrial settings .
- Thermal Stability: Cyclohexyl substituents improve thermal resistance (>200°C) compared to phenyl-based analogs, which degrade at lower temperatures .
Toxicological Profiles
Key Findings :
- Aromatic analogs (e.g., chlorophenyl derivatives) show higher acute toxicity due to reactive electrophilic intermediates .
Biological Activity
1,3-Diazetidine-2,4-dione, 1,3-bis((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)- is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, focusing on its pharmacological properties, toxicity profiles, and potential therapeutic applications.
The compound is characterized by the presence of isocyanate groups and a diazetidine ring structure. Its molecular formula and structural characteristics suggest potential reactivity with biological macromolecules.
Toxicity and Safety Profile
A comprehensive review of toxicity data reveals that compounds within the isocyanate family can induce significant adverse effects. Long-term exposure to related isocyanates has been associated with respiratory issues such as asthma and hypersensitivity pneumonitis . In animal studies, repeated doses have shown dose-dependent toxic effects on the lungs and other organs .
| Study Type | Findings |
|---|---|
| Short-term Exposure | Transient dysfunction of pulmonary epithelial barrier observed at low doses. |
| Long-term Exposure | Increased incidence of lung tumors in rats at higher doses. |
| NOAEC (No Observed Adverse Effect Concentration) | 1.0 mg/m³ based on lung tumor findings. |
The biological activity of this compound may be attributed to its ability to interact with various cellular targets. The presence of isocyanate groups allows for covalent bonding with nucleophilic sites in proteins and nucleic acids, potentially leading to altered cellular functions.
Molecular Docking Studies
Computational studies suggest that similar compounds can effectively bind to enzyme active sites. For instance, molecular docking studies on chymase inhibitors have demonstrated crucial binding interactions that could be relevant for drug design involving diazetidine derivatives .
Case Studies
While direct case studies on 1,3-Diazetidine-2,4-dione are scarce, investigations into structurally related compounds provide insights into its potential applications:
- Chymase Inhibition : Inhibitors derived from diazepanes showed promise in cardiovascular disease models through their inhibition of chymase activity.
- Antiproliferative Activity : Compounds with similar structures demonstrated significant antiproliferative effects in cancer cell lines, suggesting a need for further exploration into 1,3-Diazetidine derivatives.
Q & A
Testing :
- Use HPLC-MS to identify low-abundance impurities.
- Conduct thermogravimetric analysis (TGA) to assess thermal stability (e.g., decomposition above 200°C).
Resolution : Adjust purification protocols (e.g., recrystallization in ethanol/water mixtures) .
Q. What safety protocols are critical for handling isocyanato-functionalized compounds?
- Lab Regulations :
- Use fume hoods and PPE (nitrile gloves, goggles) to prevent inhalation/skin contact.
- Store under nitrogen to avoid moisture-induced hydrolysis.
- Emergency measures: Immediate rinsing with water for eye/skin exposure; activated charcoal for accidental ingestion .
Q. Which parameters influence the compound’s suitability as a polymer precursor?
- Key Variables :
- Reactivity : Isocyanate conversion efficiency (measured via FTIR).
- Thermal Stability : Assessed via differential scanning calorimetry (DSC).
- Crosslinking Density : Determined by swelling experiments in toluene .
Q. How can researchers evaluate potential biological interactions of this compound?
- Methodology :
In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., cyclooxygenase).
In Vitro Assays : Test cytotoxicity (MTT assay) on human cell lines (e.g., HEK293) at concentrations ≤10 µM .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
